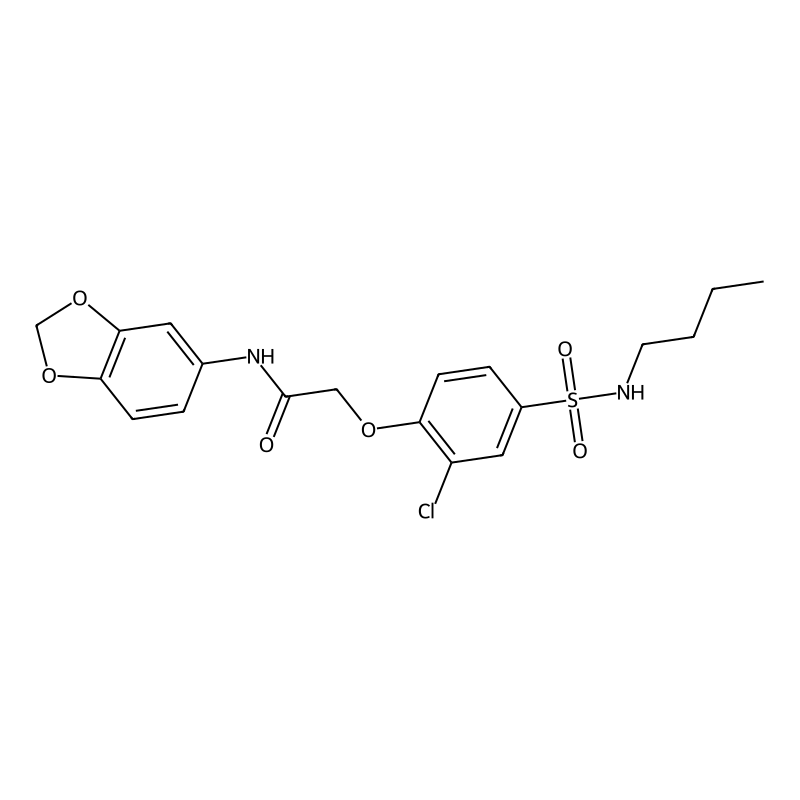

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide

Catalog No.

S7978013

CAS No.

M.F

C19H21ClN2O6S

M. Wt

440.9 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide

Molecular Formula

C19H21ClN2O6S

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C19H21ClN2O6S/c1-2-3-8-21-29(24,25)14-5-7-16(15(20)10-14)26-11-19(23)22-13-4-6-17-18(9-13)28-12-27-17/h4-7,9-10,21H,2-3,8,11-12H2,1H3,(H,22,23)

InChI Key

QSNFIXITZKKTLY-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl

4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, also known as MSMB, is a sulfonamide drug that has been shown to have potential applications in various fields of research and industry. In this paper, we will explore the definition and background of MSMB, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is a sulfonamide drug that belongs to the class of N-alkyl aryl sulfonamides. It was first synthesized and characterized by scientists in China in 2012. The drug is also known by its IUPAC name, which is N-[4-(methylsulfonamido)phenyl]-3-methylbutyl-4-(phenylsulfonamido)benzamide. N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has a molecular formula of C21H26N2O4S2 and a molecular weight of 454.57 g/mol.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. The drug has a melting point of 227-230°C and a boiling point of 574.4°C at 760 mmHg. N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has a pKa value of 8.22 and a log P value of 4.88, indicating that it is lipophilic and can easily penetrate cell membranes.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can be synthesized using several methods, including the reaction of 4-aminobenzene-1-sulfonamide and 3-methylbutanoyl chloride, and the reaction of 4-chloro-N-(3-methylbutyl)benzenesulfonamide and sodium methanesulfinate. The drug can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectroscopy.

Various analytical methods have been developed to detect and quantify N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in different matrices, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE). These methods have been used to determine the purity, stability, and pharmacokinetics of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in different formulations.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has been shown to have significant anti-inflammatory and antitumor activities in vitro and in vivo. The drug inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and tumor growth. N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide also induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.

The toxicity and safety of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide have been studied extensively in animal models. The drug has been shown to have low acute toxicity and no genotoxic or mutagenic effects. However, long-term studies are needed to evaluate the chronic toxicity and safety of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in humans.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has potential applications in various fields of research and industry. The drug can be used as a tool compound to study the role of COX-2 in inflammation and cancer. N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can also be used as a lead compound to develop new anti-inflammatory and antitumor agents.

Currently, there is limited research on N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in the scientific literature. Most of the studies have focused on the synthesis, characterization, and biological activities of the drug. However, there is a need for further research to determine the mechanism of action, pharmacokinetics, and therapeutic potential of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in different diseases.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has potential implications in various fields of research and industry, including drug discovery, pharmacology, and biotechnology. The drug can be used as a lead compound to develop new anti-inflammatory and antitumor agents. N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide can also be used as a tool compound to study the role of COX-2 in inflammation and cancer.

One of the limitations of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is its poor aqueous solubility, which limits its bioavailability and pharmacological activity. Future research should focus on developing new formulations of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide that can improve its solubility and pharmacokinetics. Additionally, future research should focus on evaluating the safety and efficacy of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in different animal models and clinical trials. Other future directions include exploring the potential of N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide in other diseases such as neurodegenerative disorders, cardiovascular diseases, and infectious diseases.

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide is a sulfonamide drug that has potential applications in various fields of research and industry. The drug has significant anti-inflammatory and antitumor activities in vitro and in vivo. However, further research is needed to determine its mechanism of action, pharmacokinetics, and therapeutic potential in different diseases. N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide has limitations such as poor aqueous solubility, and future research should focus on developing new formulations and exploring other potential applications of the drug.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

440.0808853 g/mol

Monoisotopic Mass

440.0808853 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds